N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazinone moiety, and a thioether group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide likely involves multiple steps, including the formation of the pyridazinone ring, the introduction of the pyridine ring, and the attachment of the thioether group. Typical reaction conditions might include:
Formation of Pyridazinone Ring: This could involve the cyclization of a suitable hydrazine derivative with a diketone or ketoester.
Introduction of Pyridine Ring: This might be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of Thioether Group: This could involve the alkylation of a thiol with a suitable electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The thioether group could be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazinone ring could be reduced to a dihydropyridazine.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the pyridazinone ring would yield dihydropyridazines.
Scientific Research Applications
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazinone derivatives, such as:
- N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide
- N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-2-yl)pyridazin-1(6H)-yl)acetamide
Uniqueness
The uniqueness of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-25-16-5-3-2-4-15(16)20-17(23)12-22-18(24)7-6-14(21-22)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLRJUNWQSBSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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